molecular formula C11H15ClFN B14031823 (R)-2-(2-Fluorophenyl)piperidine hydrochloride

(R)-2-(2-Fluorophenyl)piperidine hydrochloride

Katalognummer: B14031823
Molekulargewicht: 215.69 g/mol
InChI-Schlüssel: OEKBSIDEYKJNPH-RFVHGSKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(2-fluorophenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring. The compound ®-2-(2-fluorophenyl)piperidine hydrochloride is characterized by the presence of a fluorine atom attached to the phenyl ring and a piperidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-fluorophenyl)piperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-fluorobenzaldehyde.

    Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a condensation reaction with piperidine to form ®-2-(2-fluorophenyl)piperidine.

    Hydrochloride Formation: The final step involves the conversion of ®-2-(2-fluorophenyl)piperidine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-(2-fluorophenyl)piperidine hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(2-fluorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzophenone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-(2-fluorophenyl)piperidine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ®-2-(2-fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A basic structure similar to ®-2-(2-fluorophenyl)piperidine hydrochloride but without the fluorine substitution.

    Pyridine: Another heterocyclic amine with a nitrogen atom in the ring but with different chemical properties.

    Piperazine: Contains two nitrogen atoms in the ring, offering different reactivity and applications.

Uniqueness

®-2-(2-fluorophenyl)piperidine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological targets, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C11H15ClFN

Molekulargewicht

215.69 g/mol

IUPAC-Name

(2R)-2-(2-fluorophenyl)piperidine;hydrochloride

InChI

InChI=1S/C11H14FN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H/t11-;/m1./s1

InChI-Schlüssel

OEKBSIDEYKJNPH-RFVHGSKJSA-N

Isomerische SMILES

C1CCN[C@H](C1)C2=CC=CC=C2F.Cl

Kanonische SMILES

C1CCNC(C1)C2=CC=CC=C2F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.